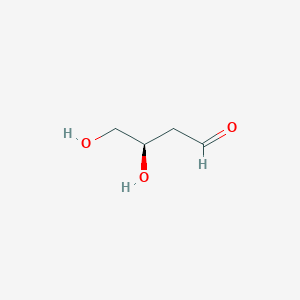
(3R)-3,4-Dihydroxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,4-Dihydroxybutanal is an organic compound with the molecular formula C4H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.
Major Products:
Oxidation: (3R)-3,4-Dihydroxybutanoic acid.
Reduction: (3R)-3,4-Dihydroxybutanol.
Substitution: Halogenated or aminated derivatives of this compound.
Applications De Recherche Scientifique
(3R)-3,4-Dihydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.
Comparaison Avec Des Composés Similaires
(3S)-3,4-Dihydroxybutanal: The enantiomer of (3R)-3,4-Dihydroxybutanal, which has a different three-dimensional arrangement.
(3R)-3,4-Dihydroxybutanoic acid: An oxidized form of this compound.
(3R)-3,4-Dihydroxybutanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
44595-51-9 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
(3R)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |
Clé InChI |
CQSYGAZTCJHVFE-SCSAIBSYSA-N |
SMILES isomérique |
C(C=O)[C@H](CO)O |
SMILES canonique |
C(C=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
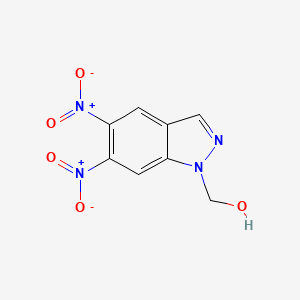
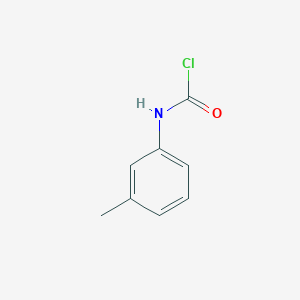
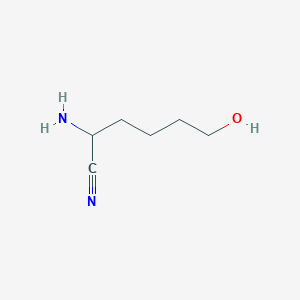
![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


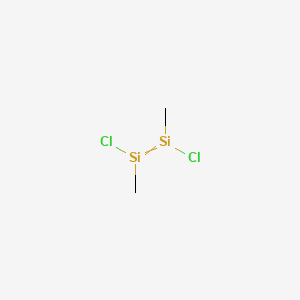
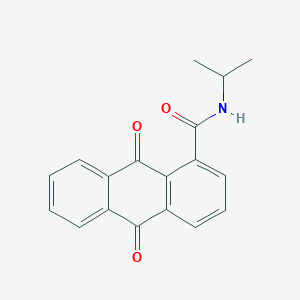
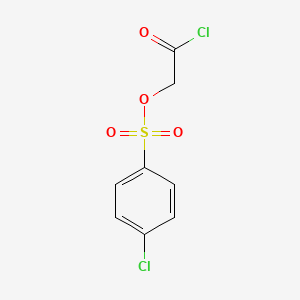
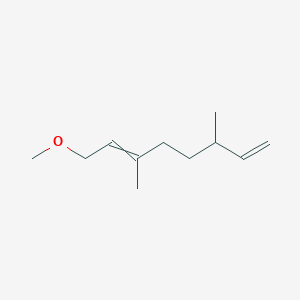
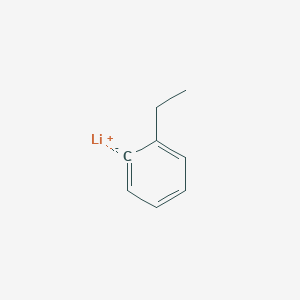
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
